Filaminast

Description

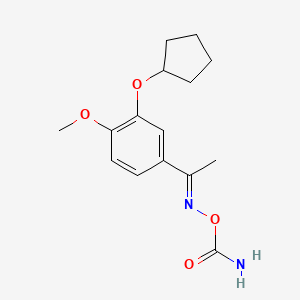

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure in first source

Properties

CAS No. |

141184-34-1 |

|---|---|

Molecular Formula |

C15H20N2O4 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

[(E)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |

InChI |

InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10+ |

InChI Key |

STTRYQAGHGJXJJ-LICLKQGHSA-N |

Isomeric SMILES |

C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2 |

Canonical SMILES |

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |

Appearance |

Solid powder |

Other CAS No. |

141184-34-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-PDA 641: A Technical Guide to its Phosphodiesterase 4 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-PDA 641 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, WAY-PDA 641 leads to an increase in cAMP levels, which in turn modulates various cellular functions, most notably a reduction in inflammatory responses and smooth muscle relaxation. This technical guide provides a comprehensive overview of the WAY-PDA 641 mechanism of action, supported by available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: PDE4 Inhibition

WAY-PDA 641 exerts its pharmacological effects by selectively targeting and inhibiting phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP, a crucial second messenger in numerous signaling pathways. The inhibition of PDE4 by WAY-PDA 641 results in the accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA). This cascade of events ultimately leads to a range of physiological responses, including the relaxation of airway smooth muscle and the suppression of pro-inflammatory mediator release from immune cells.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of WAY-PDA 641.

Quantitative Data

| Target | Species | Assay Condition | IC50 (µM) | Reference |

| PDE-IV | Canine | Trachealis tissue homogenate | 0.42 | [2] |

| PDE-III | Canine | Trachealis tissue homogenate | 15 | [1] |

This represents a 36-fold greater potency for PDE-IV over PDE-III.[1]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize PDE4 inhibitors like WAY-PDA 641.

PDE4 Enzymatic Activity Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PDE4.

Objective: To measure the IC50 value of a test compound (e.g., WAY-PDA 641) for the inhibition of PDE4 enzyme activity.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compound (WAY-PDA 641) dissolved in DMSO

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Microplate and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant PDE4 enzyme.

-

Initiate the reaction by adding the cAMP substrate (containing a tracer amount of [3H]-cAMP).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Cool the plate on ice and add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.

-

Incubate at 30°C for a further 10 minutes.

-

Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an ion-exchange resin.

-

Add a scintillation cocktail to the wells.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

References

Filaminast: A Technical Guide to a Rolipram Analog for Phosphodiesterase 4 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filaminast, also known by its development code WAY-PDA-641, is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. As a structural analog of the archetypal PDE4 inhibitor, rolipram, this compound has been a subject of interest in the study of inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of this compound for research purposes, detailing its mechanism of action, available quantitative data in comparison to rolipram, and relevant experimental protocols.

Developed by Wyeth-Ayerst, the clinical advancement of this compound was halted after Phase II trials. The termination was due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting.[1] This side effect profile is a well-documented characteristic of the broader class of rolipram-like PDE4 inhibitors. Despite its discontinuation in clinical development, this compound remains a valuable tool for preclinical research into the roles of PDE4 in various physiological and pathological processes.

Chemical Profile and Synthesis

This compound is chemically identified as [(E)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate. Its chemical structure is characterized by a catechol ether moiety, similar to rolipram, which is crucial for its interaction with the active site of the PDE4 enzyme.

Synthesis of a Key Intermediate: The synthesis of this compound involves the preparation of the key intermediate, 3-(cyclopentyloxy)-4-methoxybenzaldehyde. A common synthetic route begins with the alkylation of isovanillin with cyclopentyl bromide.

A Representative Synthetic Protocol for 3-(cyclopentyloxy)-4-methoxybenzaldehyde:

-

Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in absolute ethanol.

-

Add potassium hydroxide, potassium iodide, and cyclopentyl bromide to the solution.

-

Reflux the mixture for approximately 48 hours.

-

After cooling, concentrate the reaction mixture to a syrup.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride.

-

Dry the organic layer over sodium sulfate and concentrate to yield the crude product.

-

Purify the product by silica gel chromatography using an appropriate eluent system (e.g., 20% ethyl ether in hexane) to obtain the pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects by inhibiting the PDE4 enzyme. PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates a variety of downstream targets. In the context of inflammation, elevated cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, lead to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes. In airway smooth muscle cells, increased cAMP promotes relaxation, leading to bronchodilation.

Caption: PDE4 Signaling Pathway Inhibition by this compound/Rolipram.

Quantitative Data: A Comparative Overview

Quantitative data on the inhibitory activity of this compound is limited in publicly accessible literature, likely due to the cessation of its clinical development. However, a key piece of data provides a point of comparison with the well-characterized rolipram.

| Compound | Target | IC50 |

| This compound | Canine Trachealis PDE-IV | 0.42 µM[3] |

| Rolipram | Human PDE4A | 3 nM |

| Human PDE4B | 130 nM | |

| Human PDE4D | 240 nM |

Note: The IC50 value for this compound is for a canine enzyme preparation, which may not directly correlate with its potency against human PDE4 isoforms. The data for rolipram highlights its high affinity, particularly for the PDE4A isoform.

Experimental Protocols

In Vitro PDE4 Inhibition Assay: Fluorescence Polarization

This protocol describes a generalized fluorescence polarization (FP) assay for measuring the inhibition of PDE4 activity. This method is adaptable for testing compounds like this compound.

Principle: The assay is based on the change in polarization of a fluorescently labeled cAMP analog (tracer). When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a PDE4-specific antibody or a binding agent, its rotation slows significantly, leading to high polarization. PDE4 activity hydrolyzes the cAMP tracer, preventing it from binding to the antibody/agent and thus causing a decrease in polarization. Inhibitors of PDE4 will prevent this hydrolysis, maintaining a high polarization signal.

Materials:

-

Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

PDE4-specific antibody or a suitable binding agent

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

-

Test compound (this compound) and a reference inhibitor (Rolipram)

-

384-well black microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and Rolipram in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

Assay buffer

-

Test compound or vehicle control

-

Recombinant PDE4 enzyme

-

-

Initiation: Start the reaction by adding the FAM-cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic hydrolysis.

-

Detection: Stop the reaction by adding the PDE4-specific antibody or binding agent.

-

Measurement: After a brief incubation to allow for binding, measure the fluorescence polarization of each well.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a Fluorescence Polarization-based PDE4 Inhibition Assay.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This section outlines a general experimental workflow for evaluating the efficacy of a PDE4 inhibitor like this compound in a guinea pig model of allergic asthma.

Principle: Guinea pigs are sensitized to ovalbumin (OVA), an allergen, to induce an asthma-like phenotype characterized by airway inflammation and hyperresponsiveness. The therapeutic effect of the test compound is assessed by its ability to mitigate these allergic responses.

Procedure:

-

Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA.

-

Drug Administration: Prior to allergen challenge, administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Allergen Challenge: Expose the animals to an aerosol of OVA to induce an asthmatic response.

-

Measurement of Airway Responsiveness: Measure lung function parameters, such as airway resistance and compliance, using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).

-

Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and mucus production.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the BAL fluid or lung homogenates.

Caption: Workflow for an In Vivo Model of Allergic Asthma.

Clinical Perspective and Future Directions

The clinical development of this compound was terminated following Phase II trials due to a narrow therapeutic window, with gastrointestinal side effects such as nausea and emesis being dose-limiting.[1] This adverse effect profile is a known challenge for many first and second-generation PDE4 inhibitors and is attributed to the inhibition of PDE4 isoforms in the central nervous system and the gastrointestinal tract.

For researchers, this compound can still serve as a useful pharmacological tool to investigate the biology of PDE4. However, the limited availability of comprehensive preclinical and clinical data for this compound may make more extensively characterized PDE4 inhibitors, such as rolipram or the clinically approved roflumilast, more suitable for certain research applications. Future research with this compound could focus on its potential in topical applications or in combination with other anti-inflammatory agents to enhance its therapeutic index.

Conclusion

This compound is a potent PDE4 inhibitor and a structural analog of rolipram that has been investigated for its anti-inflammatory and bronchodilatory properties. While its clinical development was halted, it remains a relevant compound for preclinical research aimed at understanding the multifaceted roles of PDE4 in health and disease. This guide provides a foundational understanding of this compound, offering a comparative context with rolipram and standardized experimental protocols to aid in the design of future studies. Researchers utilizing this compound should be mindful of the limited quantitative data available and may need to conduct head-to-head comparisons with other PDE4 inhibitors to fully characterize its pharmacological profile.

References

Filaminast (WAY-PDA-641): A Technical Overview of a Discontinued Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filaminast (code-named WAY-PDA-641) was a second-generation phosphodiesterase 4 (PDE4) inhibitor developed by Wyeth-Ayerst as a potential oral treatment for asthma and chronic obstructive pulmonary disease (COPD). As an analog of the prototypical PDE4 inhibitor rolipram, this compound was designed to offer anti-inflammatory and bronchodilatory effects. However, its clinical development was halted after a Phase II trial revealed a narrow therapeutic window, with dose-limiting side effects of nausea and vomiting precluding the administration of therapeutically effective doses. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, synthesizing the limited publicly available data. Due to its discontinuation, much of the detailed preclinical and clinical data remains proprietary and unpublished; this document supplements known specifics of this compound with broader knowledge of PDE4 inhibitors from its class and era.

Introduction: The Rationale for PDE4 Inhibition in Respiratory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, particularly within cells that mediate the pathophysiology of asthma and COPD. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 diminishes the intracellular concentration of this key second messenger. Elevated cAMP levels are associated with a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.

The inhibition of PDE4, therefore, presented a promising therapeutic strategy for respiratory diseases. By preventing the degradation of cAMP, PDE4 inhibitors were developed to simultaneously quell airway inflammation and induce bronchodilation. This compound emerged from this paradigm as a second-generation inhibitor, aiming to improve upon the therapeutic index of earlier compounds like rolipram.

Discovery and Preclinical Development of this compound

This compound was developed by Wyeth-Ayerst as a structural analog of rolipram. The goal was to retain the anti-inflammatory efficacy of the parent compound while mitigating its significant emetic side effects.

Mechanism of Action

This compound is a selective inhibitor of the PDE4 enzyme. Inhibition of PDE4 leads to an accumulation of intracellular cAMP in key inflammatory and structural cells of the airways, including T-cells, eosinophils, neutrophils, and airway smooth muscle cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. The ultimate effects are a reduction in the release of inflammatory cytokines and chemokines, decreased immune cell trafficking and activation, and relaxation of airway smooth muscle.

Preclinical Pharmacology

Detailed preclinical efficacy and pharmacokinetic data for this compound are not widely available in the public domain. The information that has been found is summarized below.

Table 1: Summary of Known Preclinical Data for this compound

| Parameter | Value/Species | Notes |

| In Vitro Potency | ||

| IC50 (PDE-IV) | 0.42 µM (Canine Trachealis)[1] | This is the most specific quantitative measure of this compound's potency in the public record. |

| Pharmacokinetics | Not Publicly Available | Key parameters such as Cmax, Tmax, clearance, and bioavailability in preclinical species have not been published. |

| Efficacy Models | Not Publicly Available | While developed for asthma and COPD, specific data from animal models (e.g., ovalbumin-challenged guinea pigs, smoke-exposure models) are not available. |

| Safety/Toxicology | Not Publicly Available | Detailed preclinical safety data has not been published. |

Experimental Protocols (General)

Specific experimental protocols used by Wyeth-Ayerst in the development of this compound are not publicly available. However, the following represents a generalized methodology for key assays used in the evaluation of PDE4 inhibitors during that time period.

PDE4 Inhibition Assay (In Vitro)

This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of PDE4 by 50% (IC50).

-

Enzyme Preparation: Recombinant human PDE4 (or PDE4 from a relevant animal species) is purified.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE4 enzyme, a known concentration of the inhibitor (or vehicle control), and a buffer solution.

-

Initiation: The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate.

-

Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30 minutes at 30°C).

-

Termination and Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified. In the early 2000s, this was often done using methods like fluorescence polarization (FP) or scintillation proximity assays (SPA).

-

Data Analysis: The percentage of inhibition at various inhibitor concentrations is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Animal Models of Asthma and COPD (In Vivo)

To assess the in vivo efficacy of anti-inflammatory and bronchodilator compounds, various animal models were employed.

-

Asthma Models: Commonly, rodents (guinea pigs or mice) were sensitized to an allergen like ovalbumin. Subsequent allergen challenge would induce an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The test compound (this compound) would be administered prior to the allergen challenge, and its effects on these parameters would be measured.

-

COPD Models: These models often involved chronic exposure of rodents to cigarette smoke or other noxious stimuli to induce features of COPD, such as neutrophilic inflammation, emphysema, and small airway remodeling. The test compound would be administered during the exposure period, and its ability to mitigate these pathological changes would be assessed.

Clinical Development and Discontinuation

This compound progressed to Phase II clinical trials for the treatment of asthma and/or COPD.

Clinical Trial Design (General)

Specific details of the this compound Phase II trial are not available. However, a typical Phase II study for a PDE4 inhibitor in COPD at that time would have likely included the following elements:

-

Objective: To assess the efficacy, safety, and dose-response of this compound in patients with moderate to severe COPD.

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: Patients with a confirmed diagnosis of COPD, a significant smoking history, and evidence of airflow limitation (e.g., FEV1/FVC < 0.70).

-

Intervention: Several doses of oral this compound (e.g., low, medium, high) administered daily for a period of several weeks, compared to a placebo.

-

Endpoints:

-

Primary: Change from baseline in lung function (e.g., pre- and post-bronchodilator FEV1).

-

Secondary: Changes in patient-reported outcomes (e.g., quality of life questionnaires), exacerbation rates, and inflammatory markers in sputum or blood.

-

Safety: Incidence and severity of adverse events, with a particular focus on gastrointestinal side effects.

-

Reason for Discontinuation

The development of this compound was terminated following the Phase II trial. The primary reason cited was a narrow therapeutic window . This indicates that the doses required to achieve a clinically meaningful anti-inflammatory and bronchodilatory effect were also associated with an unacceptably high incidence of dose-limiting side effects, namely nausea and vomiting . This has been a common challenge for many oral PDE4 inhibitors and is believed to be linked to the inhibition of the PDE4D isoform in the central nervous system.

Table 2: Summary of this compound Clinical Development

| Phase | Status | Key Findings/Reason for Outcome |

| Phase I | Assumed Completed | No public data available. Would have assessed safety, tolerability, and pharmacokinetics in healthy volunteers. |

| Phase II | Completed | Development discontinued due to a narrow therapeutic window. Efficacious doses were not tolerated due to high rates of nausea and vomiting. |

| Phase III | Not Initiated | - |

Conclusion

This compound (WAY-PDA-641) represents an important case study in the development of PDE4 inhibitors. While it demonstrated preclinical potential with a potent inhibitory effect on its target, the challenge of separating therapeutic efficacy from dose-limiting side effects—a hurdle that plagued many second-generation PDE4 inhibitors—proved insurmountable in clinical trials. The experience with this compound and other similar compounds underscored the need for more targeted approaches to PDE4 inhibition, such as the development of isoform-selective inhibitors or inhaled formulations, to improve the therapeutic index of this drug class. The lack of publicly available detailed data on this compound highlights the challenges researchers face when studying discontinued drug candidates, but the overarching story of its development provides valuable lessons for the field of respiratory drug discovery.

References

Filaminast's Target Validation in Respiratory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filaminast (WAY-PDA 641) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). As an analogue of rolipram, this compound's mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP has broad anti-inflammatory effects, which are highly relevant to the pathophysiology of inflammatory airway diseases. Despite its promising mechanism, the clinical development of this compound was discontinued following Phase II trials. This was primarily due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting, a common challenge for many PDE4 inhibitors. This technical guide provides a comprehensive overview of the target validation for this compound in respiratory diseases, detailing its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting PDE4 to Attenuate Airway Inflammation

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a key enzyme in the cyclic nucleotide signaling pathway. PDE4 specifically hydrolyzes cAMP, converting it to the inactive 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and structural cells in the airways.

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events results in a broad spectrum of anti-inflammatory responses, including:

-

Suppression of inflammatory cell activity: Inhibition of the function of key inflammatory cells implicated in asthma and COPD, such as eosinophils, neutrophils, and lymphocytes.

-

Reduction of pro-inflammatory mediators: Decreased production and release of cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.

-

Relaxation of airway smooth muscle: Although not its primary mechanism, elevated cAMP can contribute to bronchodilation.

The rationale for targeting PDE4 in respiratory diseases is based on its high expression in inflammatory cells that drive airway inflammation.

Figure 1: Signaling pathway of this compound's inhibitory action on PDE4.

Quantitative Data

The inhibitory potency of this compound against PDE4 has been quantified through in vitro enzyme assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 Value | Source |

| This compound (WAY-PDA 641) | Canine Trachealis PDE-IV | 0.42 µM | [1] |

| This compound | Human PDE4B | 960 nM |

Note: Data on the selectivity of this compound for different human PDE4 isoforms (A, C, and D) is limited in publicly available literature.

Experimental Protocols for Target Validation

The validation of this compound as a PDE4 inhibitor for respiratory diseases involved a series of in vitro and in vivo experiments designed to assess its potency, selectivity, and efficacy.

In Vitro Assays

These assays are fundamental to determining the inhibitory activity of a compound against the target enzyme.

a) Radioisotope-Based PDE Assay

This traditional method measures the hydrolysis of radiolabeled cAMP.

Figure 2: Workflow for a radioisotope-based PDE assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, the PDE4 enzyme, and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding a known concentration of [³H]-cAMP.

-

Incubation: Incubate the mixture at 30°C for a defined period.

-

Termination: Stop the reaction by heat inactivation.

-

Conversion: Add snake venom 5'-nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation: Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin column.

-

Quantification: Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE4 activity.

b) Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a high-throughput, non-radioactive method for measuring cAMP levels.

Protocol:

-

Cell Stimulation: In a cell-based assay, treat cells expressing PDE4 with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound. For biochemical assays, incubate the purified PDE4 enzyme with cAMP and this compound.

-

Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

Competition: The cAMP produced in the cells (or remaining in the biochemical assay) competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

FRET Signal: When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a FRET signal is generated upon excitation.

-

Detection: Measure the time-resolved fluorescence at two wavelengths (emission of the donor and acceptor). The ratio of these signals is inversely proportional to the amount of cAMP.

a) Inhibition of TNF-α Release from Macrophages

This assay assesses the ability of this compound to suppress the production of a key pro-inflammatory cytokine.

Protocol:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937).

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

b) Inhibition of Eosinophil Chemotaxis

This assay evaluates the effect of this compound on the migration of eosinophils, a key cell type in allergic asthma.

Protocol:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors.

-

Chemotaxis Assay: Use a Boyden chamber or a similar chemotaxis system with a chemoattractant (e.g., eotaxin) in the lower chamber.

-

Treatment: Add the isolated eosinophils, pre-treated with or without this compound, to the upper chamber.

-

Incubation: Allow the cells to migrate through the filter towards the chemoattractant.

-

Quantification: Count the number of migrated cells in the lower chamber to determine the effect of this compound on chemotaxis.

In Vivo Models of Respiratory Disease

Animal models are crucial for evaluating the efficacy of a drug candidate in a complex biological system.

This is a widely used model to mimic the features of allergic asthma.

Figure 3: Experimental workflow for the ovalbumin-induced asthma model.

Protocol:

-

Sensitization: Sensitize animals (e.g., BALB/c mice) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.

-

Challenge: After a period of time, challenge the sensitized animals by exposing them to an aerosol of OVA.

-

Treatment: Administer this compound (e.g., orally or intratracheally) at various doses before and/or during the challenge phase.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure the change in airway resistance in response to a bronchoconstrictor agent like methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils).

-

Lung Histology: Examine lung tissue sections for signs of inflammation and mucus production.

This model is used to induce a neutrophilic inflammatory response, which is relevant to COPD exacerbations.

Protocol:

-

Induction: Administer LPS intratracheally or intranasally to rodents.

-

Treatment: Treat the animals with this compound before or after LPS administration.

-

BAL Fluid Analysis: Collect BAL fluid to measure the influx of neutrophils and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Lung Histology: Assess the lung tissue for evidence of inflammation and injury.

Conclusion and Future Perspectives

This compound demonstrated clear in vitro activity as a PDE4 inhibitor, consistent with its proposed mechanism of action for treating inflammatory respiratory diseases. However, its clinical development was ultimately halted due to an unfavorable therapeutic index, a significant hurdle for many early-generation PDE4 inhibitors. The experience with this compound and other similar compounds has highlighted the critical need for developing PDE4 inhibitors with improved tolerability.

Future research in this area focuses on:

-

Isoform-selective inhibitors: Developing compounds that selectively target PDE4 isoforms (e.g., PDE4B) that are more involved in inflammation, while sparing isoforms associated with side effects (e.g., PDE4D).

-

Inhaled delivery: Localized delivery to the lungs to maximize therapeutic effects while minimizing systemic exposure and associated adverse events.

-

Combination therapies: Exploring the synergistic effects of PDE4 inhibitors with other classes of respiratory medications.

The journey of this compound provides valuable lessons for the ongoing development of novel anti-inflammatory therapies for respiratory diseases, emphasizing the importance of balancing efficacy with a favorable safety profile.

References

Intracellular cAMP Regulation by Filaminast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filaminast is a second-generation phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively inhibiting the PDE4 enzyme, this compound was designed to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger with broad anti-inflammatory properties. However, the clinical development of this compound was discontinued following Phase II trials due to a narrow therapeutic window, where the doses required for efficacy were associated with significant side effects.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular cAMP signaling, and the broader context of PDE4 inhibition as a therapeutic strategy.

Introduction to this compound and PDE4 Inhibition

This compound belongs to a class of drugs that target phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides. Specifically, it is an inhibitor of PDE4, the predominant PDE isozyme in inflammatory cells.[2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3][4] This diversity allows for compartmentalized regulation of cAMP signaling within the cell. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effector pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5][6] This ultimately results in a broad range of anti-inflammatory effects.[7]

Mechanism of Action: Elevating Intracellular cAMP

The core mechanism of action for this compound is the inhibition of PDE4, which prevents the hydrolysis of cAMP to adenosine monophosphate (AMP). This leads to an accumulation of cAMP within the cell, thereby potentiating its signaling cascade.

Signaling Pathway of this compound-mediated cAMP Regulation

Caption: this compound inhibits PDE4, leading to increased intracellular cAMP levels and subsequent activation of PKA and Epac, resulting in anti-inflammatory responses.

Quantitative Data on PDE4 Inhibition

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |

| This compound | Data not available | 960 | Data not available | Data not available | DrugBank Online |

| Roflumilast | ~1000 | 0.84 | ~1000 | 0.68 | [8][9] |

| Piclamilast | Data not available | 0.041 | Data not available | 0.021 | [8] |

| Cilomilast | Data not available | 25 | Data not available | 1100 | [3] |

| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [8] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not publicly accessible. However, the following sections describe standard methodologies used to evaluate PDE4 inhibitors.

PDE4 Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of a compound against PDE4 enzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against different PDE4 subtypes.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

[³H]-cAMP (radiolabeled substrate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Scintillation proximity assay (SPA) beads.

-

Test compound (this compound) at various concentrations.

-

Microplates (e.g., 96-well).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the PDE4 enzyme, assay buffer, and the test compound (or vehicle control).

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding SPA beads. The beads bind to the product of the reaction ([³H]-AMP), bringing it into proximity to the scintillant within the bead, which generates a signal.

-

Measure the signal using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Caption: Workflow for a typical PDE4 inhibition assay.

Intracellular cAMP Measurement Assay (General Protocol)

This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to a PDE4 inhibitor.

Objective: To determine the effect of this compound on intracellular cAMP concentrations in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

-

Isolated human PBMCs or a relevant cell line.

-

Cell culture medium.

-

Forskolin (an adenylate cyclase activator).

-

Test compound (this compound) at various concentrations.

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA-based).

-

Microplate reader.

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

After stimulation, lyse the cells to release intracellular contents.

-

Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Plot the cAMP concentration against the this compound concentration to determine its effect on intracellular cAMP levels.

Caption: Workflow for measuring intracellular cAMP levels.

Downstream Effects on Inflammatory Responses

The elevation of intracellular cAMP by PDE4 inhibitors like this compound has profound effects on the function of various immune cells, leading to a general suppression of inflammatory responses.

Role of PKA and Epac

The anti-inflammatory effects of increased cAMP are mediated by two main downstream effectors:

-

Protein Kinase A (PKA): Activation of PKA leads to the phosphorylation of various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate the expression of genes involved in inflammation, often leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[7]

-

Exchange Protein directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Activation of the Epac-Rap pathway can also contribute to the anti-inflammatory effects of cAMP, for instance, by inhibiting the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[5][10]

Effects on Cytokine Production

PDE4 inhibitors have been shown to modulate the production of various cytokines from inflammatory cells. While specific data for this compound is limited, the general effects of PDE4 inhibition are well-documented.

| Cytokine | Effect of PDE4 Inhibition | Primary Cell Types Affected |

| TNF-α | Inhibition | Macrophages, Monocytes, T-cells |

| IL-2 | Inhibition | T-cells |

| IL-4 | Inhibition | T-cells, Mast cells |

| IL-5 | Inhibition | T-cells, Eosinophils |

| IL-10 | Upregulation | Macrophages, T-cells |

| IFN-γ | Inhibition | T-cells, NK cells |

This table represents the general effects of PDE4 inhibitors and may not be specific to this compound.[11][12][13]

References

- 1. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE 4 Inhibitor Roflumilast in Vitro | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]

- 6. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory role of the cAMP effectors Epac and PKA: implications in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of tumor necrosis factor alpha-induced prostaglandin E2 production by the antiinflammatory cytokines interleukin-4, interleukin-10, and interleukin-13 in osteoarthritic synovial fibroblasts: distinct targeting in the signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Filaminast: A Technical Guide for the Investigation of cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor, as a tool for investigating cyclic AMP (cAMP) signaling pathways. While the clinical development of this compound was discontinued due to a narrow therapeutic window, its properties as a PDE4 inhibitor make it a valuable research compound for elucidating the complex roles of cAMP in cellular processes.[1] This document details the mechanism of action of this compound, presents available data on its activity, and offers comprehensive, adaptable experimental protocols for its application in laboratory settings. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its use in cAMP-related research.

Introduction: The cAMP Signaling Pathway and the Role of PDE4

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system that regulates a vast array of physiological processes, including metabolism, gene transcription, and immune responses. The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).

The PDE superfamily consists of 11 families (PDE1-PDE11) that hydrolyze cAMP and/or cyclic guanosine monophosphate (cGMP).[2] The PDE4 family is of particular interest as it is specific for the hydrolysis of cAMP and is widely expressed in inflammatory and immune cells.[2][3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative mRNA splicing.[2] This diversity in isoforms allows for the compartmentalization of cAMP signaling, enabling specific and localized cellular responses.

Inhibition of PDE4 activity leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). Activation of PKA leads to the phosphorylation of various substrate proteins, including the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of numerous genes.

This compound: A Selective PDE4 Inhibitor

This compound (WAY-PDA-641) is a second-generation PDE4 inhibitor and an analog of the prototypical PDE4 inhibitor, rolipram.[1] It was developed by Wyeth-Ayerst for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD).[4] However, its clinical development was terminated following Phase II trials due to a narrow therapeutic window, with dose-limiting side effects such as nausea and vomiting, a common issue with early PDE4 inhibitors.[1]

Mechanism of Action

Like other PDE4 inhibitors, this compound exerts its effects by competitively inhibiting the catalytic activity of PDE4 enzymes. By preventing the hydrolysis of cAMP to AMP, this compound causes an increase in intracellular cAMP levels. This elevation in cAMP enhances the activity of downstream signaling pathways, including the PKA-CREB axis. The primary target of this compound is 3',5'-cyclic-AMP phosphodiesterase 4B.[4]

Quantitative Data

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |

| Rolipram | 3 | 130 | 240 | [5] |

| Roflumilast | >1000 | 0.84 | 0.68 | [6] |

Experimental Protocols for Investigating cAMP Signaling with this compound

The following protocols are provided as a guide for researchers to investigate the effects of this compound on cAMP signaling. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro PDE4 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PDE4 enzyme activity.

Materials:

-

Recombinant human PDE4 enzyme (isoform of interest)

-

This compound

-

Rolipram (as a positive control)

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and Rolipram in the assay buffer.

-

In a 96-well plate, add the PDE4 enzyme to each well.

-

Add the diluted this compound, Rolipram, or vehicle (DMSO) to the respective wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and proceed with the detection step according to the manufacturer's instructions of the assay kit.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular cAMP Levels

This protocol describes the measurement of intracellular cAMP accumulation in response to this compound treatment using a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.

3.2.1. Competitive Immunoassay (ELISA)

Materials:

-

Cell line of interest (e.g., HEK293, U937)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (an adenylyl cyclase activator, as a positive control)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an adenylyl cyclase activator like forskolin for a short period (e.g., 15 minutes) to induce cAMP production.

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the cAMP concentration in each sample based on a standard curve and normalize to the protein concentration of the cell lysate.

3.2.2. FRET-based cAMP Measurement

This method allows for real-time measurement of cAMP dynamics in living cells.

Materials:

-

Cells expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors).

-

Imaging medium (e.g., HBSS)

-

This compound

-

Fluorescence microscope equipped for FRET imaging.

Procedure:

-

Plate cells expressing the FRET biosensor on a glass-bottom dish suitable for microscopy.

-

Replace the culture medium with imaging medium.

-

Mount the dish on the microscope stage and acquire baseline FRET ratio images.

-

Add this compound to the dish and continuously record the FRET ratio over time to monitor the increase in intracellular cAMP.

-

Analyze the changes in the FRET ratio to quantify the relative changes in cAMP concentration. A full calibration can be performed to determine absolute cAMP levels.[7]

Western Blot Analysis of Downstream Effectors (pPKA and pCREB)

This protocol is for assessing the activation of the downstream PKA-CREB signaling pathway.

Materials:

-

Cell line of interest

-

This compound

-

Stimulating agent (e.g., forskolin)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies against phospho-PKA substrate and phospho-CREB (Ser133)

-

Primary antibodies against total PKA and total CREB for normalization

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Culture and treat cells with this compound and/or a stimulating agent as described in section 3.2.1.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein to normalize the data.

-

Quantify the band intensities to determine the relative change in phosphorylation.

Applications in Drug Development and Research

While this compound itself is not a clinical candidate, its use as a research tool can significantly contribute to drug development and fundamental scientific understanding in several ways:

-

Target Validation: By using this compound to modulate cAMP levels, researchers can validate the role of the PDE4 enzyme family in various disease models, such as those for inflammatory, respiratory, and neurological disorders.

-

Pathway Elucidation: this compound can be employed to dissect the intricate details of cAMP signaling cascades in different cell types and tissues, helping to identify novel downstream effectors and regulatory mechanisms.

-

Compound Screening: As a reference compound, this compound can be used in the development and validation of new high-throughput screening assays for the discovery of novel PDE4 inhibitors with improved therapeutic profiles.

-

Understanding Side Effects: Investigating the off-target effects of this compound at higher concentrations can provide insights into the mechanisms underlying the side effects commonly associated with PDE4 inhibitors, aiding in the design of more selective future drugs.

Conclusion

This compound, despite its discontinued clinical development, remains a potent and selective PDE4 inhibitor that serves as a valuable pharmacological tool for the scientific community. Its ability to elevate intracellular cAMP levels allows for the detailed investigation of the multifaceted roles of this second messenger in health and disease. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cAMP signaling pathways, ultimately contributing to a deeper understanding of cellular regulation and the development of new therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Early-Stage Research Landscape of Filaminast (WAY-PDA 641): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Filaminast, also known by its developmental code WAY-PDA 641, is a selective phosphodiesterase 4 (PDE4) inhibitor. Initially investigated by Wyeth-Ayerst for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), its development was ultimately halted. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, detailing its mechanism of action, available quantitative data, and the experimental context of its evaluation.

Core Mechanism of Action: Targeting PDE4 for Anti-Inflammatory Effects

This compound exerts its pharmacological effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical regulator of intracellular signaling pathways, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various pro-inflammatory and immune cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which initiates a cascade of downstream signaling events that ultimately suppress inflammatory responses. This includes the downregulation of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell trafficking and activation.

dot

Methodological & Application

Application Notes and Protocols for Filaminast in vitro PDE4 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro activity of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor, using a fluorescence polarization (FP) assay. Additionally, it includes information on the PDE4 signaling pathway and a summary of this compound's inhibitory potency.

Introduction

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thereby regulating intracellular cAMP levels.[1][2] Elevated cAMP levels in immune and airway smooth muscle cells are associated with anti-inflammatory and bronchodilatory effects, making PDE4 a key target for therapeutic intervention in diseases like asthma and chronic obstructive pulmonary disease (COPD).[3]

This compound (WAY-PDA 641) is a second-generation PDE4 inhibitor that has been investigated for its potential in treating inflammatory airway diseases.[4] This application note details a robust in vitro assay to quantify the inhibitory activity of this compound on PDE4.

PDE4 Signaling Pathway and Mechanism of Action of this compound

The PDE4 enzyme plays a critical role in modulating inflammatory responses. By degrading cAMP, PDE4 terminates the signaling cascade initiated by the activation of G-protein coupled receptors and the subsequent production of cAMP by adenylyl cyclase. Increased intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a dampening of the inflammatory response.

This compound, as a PDE4 inhibitor, prevents the degradation of cAMP.[1][2] This leads to an accumulation of intracellular cAMP, enhanced PKA activity, and subsequent suppression of pro-inflammatory mediator release.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against PDE4 have been determined in various studies.

| Compound | Target Enzyme | IC50 | Reference |

| This compound | Canine Trachealis PDE-IV | 0.42 µM | [5] |

| This compound | 3',5'-cyclic-AMP phosphodiesterase 4B | 960 nM | [6] |

Note: The specific PDE4 isoform was not always specified in the available literature. PDE-IV is an older nomenclature for PDE4.

Experimental Protocol: In vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle of a competitive fluorescence polarization (FP) assay. A fluorescently labeled cAMP analog (tracer) binds to a specific antibody, resulting in a high FP signal. The PDE4 enzyme hydrolyzes the unlabeled cAMP, and the resulting AMP does not bind to the antibody. In the presence of a PDE4 inhibitor like this compound, cAMP hydrolysis is reduced, leading to more unlabeled cAMP competing with the tracer for antibody binding, thus causing a decrease in the FP signal.

Materials and Reagents

-

Recombinant human PDE4 enzyme (specific isoforms like PDE4A, PDE4B, PDE4C, or PDE4D can be used)

-

This compound

-

cAMP substrate

-

Fluorescently labeled cAMP tracer (e.g., FAM-cAMP)

-

Anti-cAMP antibody

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer to achieve the desired concentration range for IC50 determination.

-

Dilute the recombinant PDE4 enzyme to the working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window.

-

Prepare the cAMP substrate solution in Assay Buffer.

-

Prepare the detection mixture containing the anti-cAMP antibody and FAM-cAMP tracer in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound solutions to the appropriate wells of a 384-well plate.

-

For control wells:

-

100% Activity (No Inhibition): Add 5 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.

-

0% Activity (Maximum Inhibition): Add 5 µL of a known potent, non-fluorescent PDE4 inhibitor (e.g., Rolipram) at a saturating concentration.

-

No Enzyme Control: Add 10 µL of Assay Buffer.

-

-

-

Enzyme Addition and Pre-incubation:

-

Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "No Enzyme Control" wells.

-

Mix gently by tapping the plate.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.

-

Mix gently.

-

Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.

-

-

Detection:

-

Stop the enzymatic reaction and begin detection by adding 10 µL of the detection mixture (anti-cAMP antibody and FAM-cAMP tracer) to all wells.

-

Incubate for 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Data Analysis

-

The raw fluorescence polarization data (in millipolarization units, mP) is used for calculations.

-

The percentage of inhibition for each this compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition))

Where:

-

mP_sample is the mP value of the well with the test compound.

-

mP_max_inhibition is the average mP value of the 0% activity control.

-

mP_no_inhibition is the average mP value of the 100% activity control.

-

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against PDE4 using a fluorescence polarization assay. The detailed protocol and supporting information are intended to assist researchers in the fields of pharmacology and drug discovery in accurately characterizing the potency of PDE4 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Filaminast Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Filaminast, a selective phosphodiesterase 4 (PDE4) inhibitor. By measuring the downstream effects of PDE4 inhibition, these assays offer a robust platform for characterizing the compound's biological activity in a cellular context.

Introduction to this compound and PDE4 Inhibition

This compound is a second-generation phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells.[2][3] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.[4][5]

Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[4] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets, ultimately resulting in a broad anti-inflammatory effect.[6] This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the potential for smooth muscle relaxation.[2][5]

The development of this compound was discontinued after Phase II trials due to a narrow therapeutic window, with significant side effects like nausea and vomiting occurring at doses required for therapeutic efficacy.[1] However, the study of its activity in cell-based assays remains valuable for understanding the pharmacology of PDE4 inhibitors and for the development of new compounds with improved therapeutic profiles.

Signaling Pathway of PDE4 Inhibition

Caption: The signaling pathway of PDE4 inhibition by this compound.

Application Note 1: Determination of this compound Potency via a cAMP-Dependent Reporter Assay

This assay provides a quantitative measure of this compound's ability to inhibit PDE4 and increase intracellular cAMP levels using a HEK293 cell line stably expressing a cyclic nucleotide-gated (CNG) ion channel as a biosensor.

Experimental Workflow

Caption: Workflow for the cAMP-dependent reporter assay.

Protocol

Materials:

-

HEK293 cell line stably expressing a cyclic nucleotide-gated (CNG) channel (e.g., ACTOne™ from BD Biosciences)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black, clear-bottom tissue culture plates

-

This compound

-

Forskolin

-

Membrane potential-sensitive dye (e.g., from a FLIPR® Membrane Potential Assay Kit)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK293-CNG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 1 µM to stimulate adenylate cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Dye Loading: Add the membrane potential-sensitive dye to all wells according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic curve.

Expected Data

The following table presents illustrative data for the potency of various PDE4 inhibitors in a cAMP-dependent reporter assay.

| Compound | IC₅₀ (nM) |

| This compound (Illustrative) | 10 - 50 |

| Rolipram | 100 - 200 |

| Roflumilast | 1 - 5 |

| Apremilast | 50 - 100 |

Application Note 2: Measuring the Effect of this compound on Pro-inflammatory Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional consequence of PDE4 inhibition by quantifying the reduction in TNF-α, IL-6, and IL-1β secretion from lipopolysaccharide (LPS)-stimulated human PBMCs.

Experimental Workflow

Caption: Workflow for the cytokine release assay.

Protocol

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well tissue culture plates

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except the negative control) to stimulate cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine by fitting the data to a dose-response curve.

Expected Data

The following table provides illustrative data on the inhibition of cytokine release by this compound and other PDE4 inhibitors.

| Compound | TNF-α IC₅₀ (nM) | IL-6 IC₅₀ (nM) | IL-1β IC₅₀ (nM) |

| This compound (Illustrative) | 20 - 100 | 50 - 200 | 40 - 150 |

| Rolipram | 150 - 500 | 300 - 800 | 200 - 600 |

| Roflumilast | 5 - 20 | 10 - 50 | 8 - 30 |

| Apremilast | 80 - 250 | 150 - 400 | 100 - 300 |

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound. The cAMP reporter assay directly measures the compound's on-target effect, while the cytokine release assay demonstrates its functional anti-inflammatory activity in a primary human cell system. These protocols can be adapted for high-throughput screening of new PDE4 inhibitors and for detailed mechanistic studies of existing compounds. The provided illustrative data serves as a benchmark for expected outcomes.

References

- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Filaminast in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filaminast is a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs investigated for their anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][3] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which subsequently suppresses the inflammatory response.[3][4]

These application notes provide detailed protocols for three widely-used preclinical animal models to evaluate the potential anti-inflammatory efficacy of this compound: the Lipopolysaccharide (LPS)-Induced Acute Lung Injury model, the Ovalbumin (OVA)-Induced Allergic Asthma model, and the Cigarette Smoke (CS)-Induced COPD model.

Mechanism of Action: PDE4 Inhibition Pathway

PDE4 inhibitors exert their anti-inflammatory effects by modulating intracellular signaling pathways. Inhibition of the PDE4 enzyme prevents the breakdown of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of transcription factors like cAMP-responsive element binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and others, while increasing the production of anti-inflammatory cytokines.[3]

Caption: Mechanism of action for this compound as a PDE4 inhibitor.

Application Note 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

The LPS-induced acute lung injury (ALI) model is a well-established and highly reproducible method for studying acute pulmonary inflammation.[5] Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade characterized by the infiltration of neutrophils, release of pro-inflammatory cytokines, and pulmonary edema.[6][7] This model is ideal for the initial screening and evaluation of the acute anti-inflammatory effects of compounds like this compound.

Experimental Workflow

References

- 1. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 7. Animal Models of Acute Lung Injury [thoracic.org]

Application Notes and Protocols for the Laboratory Use of Filaminast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filaminast, also known as WAY-PDA 641, is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and leads to the relaxation of airway smooth muscle.[2][3] Although its clinical development was discontinued due to a narrow therapeutic window, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the role of PDE4 in inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]

These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its biochemical and cellular effects.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant PDE4 inhibitors for comparative purposes. Due to the limited publicly available data for this compound, values for other well-characterized PDE4 inhibitors are included to provide a reference range for expected potency.

Table 1: In Vitro Inhibitory Activity of this compound and Reference PDE4 Inhibitors

| Compound | Target | Assay System | IC50 |